molecular formula C10H10O3 B3049117 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 19484-75-4

7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B3049117
CAS No.: 19484-75-4
M. Wt: 178.18 g/mol
InChI Key: IOMZSWZFZSBGSN-UHFFFAOYSA-N
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Description

7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, also known as 7-hydroxy-4-methylcoumarin, is a derivative of coumarin. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its benzopyran structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions. This reaction yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which can then be further reacted with various azoles to produce coumarin-derived azolyl ethanols .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include epichlorohydrin, azoles, and various oxidizing and reducing agents. Reaction conditions often involve refluxing and the use of solvents like methanol.

Major Products Formed

The major products formed from these reactions include various coumarin derivatives, such as azolyl ethanols, which have significant applications in different fields .

Scientific Research Applications

7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interfere with microbial cell cycles, leading to potential anti-infective effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxyl and methyl groups in this compound contributes to its unique chemical reactivity and potential applications. These functional groups enable the compound to participate in a wider range of chemical reactions compared to its similar counterparts.

Properties

IUPAC Name

7-hydroxy-4-methyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-3,5-6,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMZSWZFZSBGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC2=C1C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648740
Record name 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19484-75-4
Record name 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A Parr hydrogenator (1 L) was charged with 7-hydroxy-4-methylcoumarin, i.e., Compound of formula A1, (60 g, 0.34 mol) and acetic acid (350 ml). A suspension of 10% Pd/C (6.0 g) in acetic acid (150 ml) was added and the reactor sealed, evacuated and purged with nitrogen (4×). The reactor was pressurized to 320 psi with hydrogen and stirred at 30° C. for 16 hr, at which point no hydrogen was consumed and TLC (4% methanol:chloroform) showed the clean formation of product at the expense of starting material. The reactor was evacuated, purged with nitrogen and the mixture filtered through celite. The solvent was removed to give a white solid (60.5 g, 100%). Recrystallization from ethyl acetate:hexane afforded pure product as a white solid: m.p. 109-110° C.; 1H NMR (DMSO-d6) d 1.19 (d, JJ=6.7, 3H), 2.52 (dd, JJ=15.9, 7.3, 1H), 2.84 (dd, JJ=15.9, 5.5, 1H), 3.08 (m, 1H), 6.46 (d, JJ=2.4, 1H), 6.58 (dd, JJ=8.2, 2.4, 1H), 7.10 (d, JJ=8.2, 1H), 9.66 (s, 1H); 13C (DMSO-d6) d 19.84, 27.87, 36.45, 103.17, 111.38, 118.29, 127.17, 151.45, 157.17, 168.11; m/z (EI; TMS derivatized; M+) 250; IR (neat; cm−1) 3379.6, 2969.2, 2930.2, 2871.5, 1748.0, 1630.7, 1601.4, 1518.4, 1454.89, 1352.3, 1283.9, 1249.7, 1239.9, 1152.0, 1117.8, 1078.7, 1020.1, 995.7, 942.0, 854.0, 814.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula A1
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 g
Type
catalyst
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Reactant of Route 2
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Reactant of Route 3
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Reactant of Route 4
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Reactant of Route 5
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Reactant of Route 6
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one

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